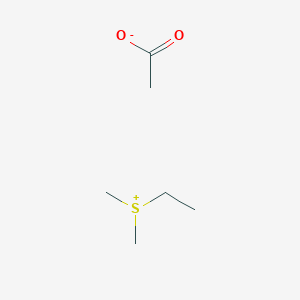
Ethyl(dimethyl)sulfanium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)sulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion Sulfonium ions are positively charged sulfur atoms bonded to three organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)sulfanium acetate can be synthesized through the alkylation of dimethyl sulfide with ethyl acetate in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the Sulfonium Ion: Dimethyl sulfide reacts with ethyl acetate in the presence of a strong acid, such as sulfuric acid, to form the sulfonium ion.
Isolation of the Product: The resulting this compound is then isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts and controlled reaction conditions helps achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(dimethyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents on the sulfonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Ethyl(dimethyl)sulfanium acetate has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems as a source of sulfur.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of ethyl(dimethyl)sulfanium acetate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparaison Avec Des Composés Similaires
Dimethyl Sulfide: A simpler sulfide with two methyl groups bonded to sulfur.
Trimethylsulfonium Iodide: A sulfonium salt with three methyl groups bonded to sulfur.
Ethyl Sulfide: An ethyl group bonded to sulfur, lacking the sulfonium ion.
Uniqueness: Ethyl(dimethyl)sulfanium acetate is unique due to the presence of both ethyl and dimethyl groups bonded to the sulfonium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
124883-30-3 |
|---|---|
Formule moléculaire |
C6H14O2S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
ethyl(dimethyl)sulfanium;acetate |
InChI |
InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
NYFJBLXNPZUEEB-UHFFFAOYSA-M |
SMILES canonique |
CC[S+](C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


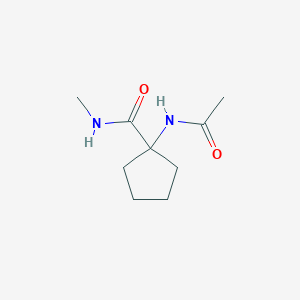
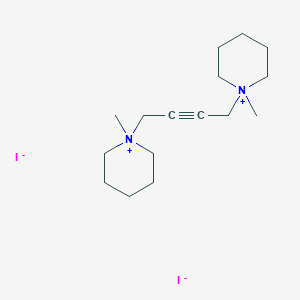
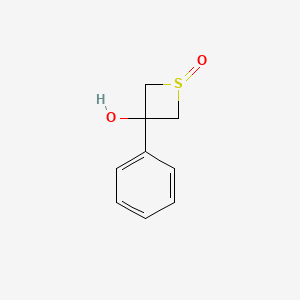
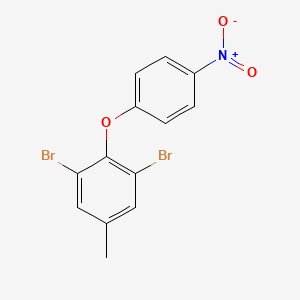
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)


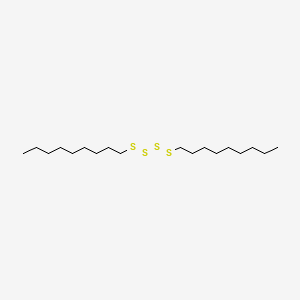

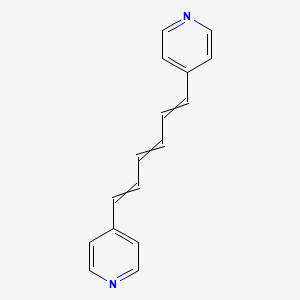
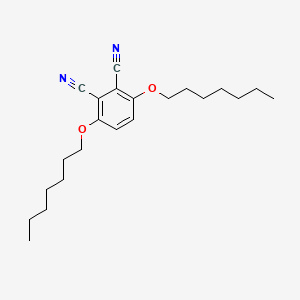

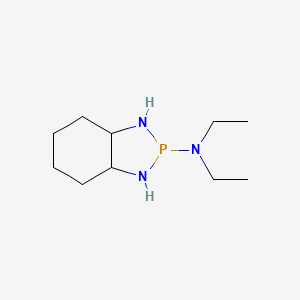
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
